H-Gly-Gly-His-OH
Description
Historical Context of Oligopeptide Research
The exploration of oligopeptides, short chains of amino acids, has been a cornerstone of biochemistry for over a century, recognized for their critical roles as biochemical regulators. researchgate.net The journey began with the challenge of elucidating their primary structure, a task that was initially laborious and relied on direct experimental methods. researchgate.net Today, with the advent of advanced analytical techniques and genomic sequencing, the identification of new oligopeptide structures has accelerated dramatically, with hundreds of novel sequences being described annually. researchgate.net This wealth of information has propelled research into the diverse functions of these molecules, ranging from their involvement in cell signaling to their potential as therapeutic agents. researchgate.net The development of synthetic methodologies has further empowered researchers to create novel oligopeptides, like H-Gly-Gly-His-OH, to probe biological systems and design new functional molecules.
Significance of Histidine-Containing Peptides in Biological Systems
The presence of a histidine residue imparts unique and crucial properties to peptides like this compound. researchgate.net Histidine, with its imidazole (B134444) side chain, is a versatile amino acid that plays a pivotal role in a myriad of biological processes. creative-peptides.com Its ability to act as both a proton donor and acceptor near physiological pH makes it a key player in enzymatic catalysis and pH buffering. creative-peptides.comrsc.org
Furthermore, the imidazole ring of histidine is an excellent chelator of metal ions, particularly transition metals like copper (Cu(II)) and zinc (Zn(II)). researchgate.netrsc.org This metal-binding capacity is fundamental to the structure and function of numerous proteins and enzymes, including many involved in vital processes such as oxygen transport and antioxidant defense. rsc.org Histidine-rich peptides are being actively investigated for their roles in antimicrobial activity, cell penetration, and even the enhancement of gene and drug delivery. mdpi.com The specific sequence and arrangement of histidine residues within a peptide can fine-tune its biological activity, highlighting the importance of studying well-defined oligopeptides like this compound. mdpi.com
Current and Emerging Research Paradigms for this compound
Contemporary research on this compound is multifaceted, exploring its fundamental chemical properties and leveraging them for innovative applications. A significant area of focus is its coordination chemistry, particularly its interaction with copper ions. biosynth.comfishersci.com The Gly-Gly-His sequence is a well-known copper-binding motif, and studies have delved into the structure and stability of the resulting complexes. biosynth.comrsc.orgcapes.gov.br This has led to the development of this compound-modified electrodes for the highly sensitive detection of copper ions, with detection limits reaching the sub-parts-per-trillion range. researchgate.net
Beyond its role in metal ion sensing, this compound serves as a crucial building block in peptide synthesis. chemimpex.comchemimpex.com Its well-defined structure and chemical properties make it a reliable component in the construction of larger, more complex peptides with tailored biological activities. chemimpex.com Researchers are exploring its use in the formulation of peptide-based therapeutics and in biotechnology for applications such as enhancing the stability and yield of recombinant proteins. chemimpex.com Emerging paradigms also include its investigation in the context of antioxidant activity and cellular signaling pathways. chemimpex.com The versatility of this compound ensures its continued relevance in the ever-evolving field of peptide research.
Compound Information Table
| Compound Name | Synonyms |
| This compound | Glycyl-glycyl-L-histidine, Gly-Gly-His scbt.combiosynth.comnih.gov |
| Glycine (B1666218) | Gly cymitquimica.com |
| L-Histidine | His cymitquimica.com |
| Copper | Cu biosynth.com |
| Zinc | Zn researchgate.net |
| Glycyl-L-histidyl-L-lysine | GHK ebi.ac.uk |
| Triglycine | H-Gly-Gly-Gly-OH medchemexpress.com |
| Glycyl-L-histidylglycine | GlyHisGly rsc.org |
| L-pyroglutamyl-L-histidyl-L-prolinamide | TRF rsc.org |
| L-pyroglutamyl-L-histidine methyl ester | pghme rsc.org |
Interactive Data Table: Physicochemical Properties of this compound
This table summarizes key physicochemical properties of the this compound molecule.
| Property | Value | Reference |
| Molecular Formula | C10H15N5O4 | scbt.com |
| Molecular Weight | 269.26 g/mol | scbt.comnih.gov |
| Purity | ≥98% (TLC) | chemimpex.com |
| Appearance | White to off-white powder | chemimpex.com |
| Topological Polar Surface Area | 150 Ų | nih.gov |
| Hydrogen Bond Donor Count | 5 | nih.gov |
| Hydrogen Bond Acceptor Count | 6 | nih.gov |
| Rotatable Bond Count | 7 | nih.gov |
This data is compiled from publicly available chemical databases and supplier information for research-grade material.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O4/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAWDNVHMUKWJR-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of H Gly Gly His Oh
Solid-Phase Peptide Synthesis Strategies
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone in the production of H-Gly-Gly-His-OH and its analogues, prized for its efficiency and amenability to automation. smolecule.com The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, often a resin. core.ac.uk
The synthesis commences with the anchoring of the C-terminal amino acid, in this case, histidine, to the resin. A common choice for this is a Wang resin, to which the first amino acid, Fmoc-His(Trt)-OH, is attached. google.com The N-terminus of the attached amino acid is protected by a temporary protecting group, most commonly the fluorenylmethyloxycarbonyl (Fmoc) group, while the reactive side chain of histidine is protected by a more permanent group like trityl (Trt) to prevent unwanted side reactions. google.com
The synthetic cycle consists of two main steps: deprotection and coupling. The Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). csic.es Following the removal of the Fmoc group, the next N-Fmoc-protected amino acid (Fmoc-Gly-OH) is activated and coupled to the free amine of the resin-bound histidine. core.ac.uk This cycle of deprotection and coupling is repeated with the subsequent amino acid until the desired peptide sequence, Gly-Gly-His, is assembled.
Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treatment with a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to protect sensitive residues. csic.es
| Step | Description | Reagents/Conditions |
| 1. Resin Loading | Attachment of the C-terminal amino acid (Histidine) to the solid support. | Fmoc-His(Trt)-OH, Wang Resin, DIC, HOBt, DMAP in DMF. google.com |
| 2. Deprotection | Removal of the temporary N-terminal Fmoc protecting group. | 20% Piperidine in DMF. csic.es |
| 3. Coupling | Formation of the peptide bond with the next amino acid. | Fmoc-Gly-OH, Coupling reagents (e.g., DIC/OxymaPure or HATU/DIEA). csic.es |
| 4. Repetition | Steps 2 and 3 are repeated for each subsequent amino acid. | N/A |
| 5. Cleavage | Release of the synthesized peptide from the resin and removal of side-chain protecting groups. | TFA/TIS/H2O cocktail. csic.es |
| This interactive table summarizes the key stages in the solid-phase peptide synthesis of this compound. |
Solution-Phase Synthesis Approaches
While SPPS is dominant, solution-phase synthesis, also known as liquid-phase synthesis, remains a viable, albeit more classical, approach for preparing this compound. smolecule.com In this method, the peptide is synthesized in a homogenous solution, and the intermediate products are isolated and purified after each coupling step. core.ac.uk This contrasts with SPPS where the peptide remains attached to a solid support throughout the synthesis.
The synthesis involves the reaction of protected amino acid derivatives in an appropriate solvent. One of the reacting amino acids has its N-terminus protected and its C-terminus activated, while the other has a free N-terminus and a protected C-terminus. After the coupling reaction, the resulting dipeptide is isolated, purified, and then subjected to selective deprotection to allow for the addition of the next amino acid in the sequence.
Although this method can be more time-consuming and labor-intensive due to the purification of intermediates, it can be advantageous for large-scale synthesis and for peptides that are difficult to assemble on a solid support. core.ac.uk
Surface-Confined Stepwise Synthesis and Functionalization
A novel approach to peptide synthesis involves the construction of peptide chains directly on a surface. This method is particularly useful for creating functionalized surfaces with specific recognition properties, such as for metal ion sensing.
Synthesis on Gold Surfaces Modified with Self-Assembled Monolayers
The tripeptide this compound has been successfully synthesized in a stepwise manner directly onto a gold electrode surface. mdpi.comnih.gov This technique allows for the creation of peptide-modified surfaces with potential applications in the development of electrochemical biosensors. mdpi.com
The process begins with the modification of the gold surface using a self-assembled monolayer (SAM) of mixed alkanethiols. nih.gov Typically, a mixture of 3-mercaptopropionic acid (MPA) and a diluting alkanethiol like 3-mercaptopropane is used. nih.gov The MPA provides the carboxylic acid groups necessary for the attachment of the first amino acid, while the diluting molecule helps to reduce steric hindrance at the reaction sites. nih.gov
The synthesis then proceeds in a manner analogous to SPPS. The first amino acid, histidine, is coupled to the carboxyl groups of the MPA on the SAM. This is followed by the sequential coupling of glycine (B1666218) residues to build the Gly-Gly-His chain. mdpi.comnih.gov The success of each synthesis step can be monitored using techniques such as electrochemistry and mass spectrometry. nih.gov Studies have shown that the ratio of the reactive to the diluting thiol in the SAM can influence the density of the synthesized peptide on the surface. nih.gov
Design and Synthesis of this compound Analogues and Derivatives
Modifications to the basic this compound structure can impart desirable properties, such as enhanced stability or the ability to self-assemble into nanostructures.
Modifications for Enhanced Enzymatic Stability
Peptides are often susceptible to degradation by proteases in biological systems. To enhance their stability, analogues of this compound can be synthesized. One strategy involves the use of unnatural amino acids or the modification of the peptide backbone. For example, incorporating rigid and sterically hindered amino acids, such as adamantylglycine, into a peptide sequence has been shown to increase its resistance to enzymatic degradation. irb.hr
Another approach is the synthesis of retro-inverso analogues. In these peptides, the direction of one or more peptide bonds is reversed (-NH-CO- instead of -CO-NH-). A study on a partially retro-inverso analogue of the related growth factor Gly-His-Lys (GHK) demonstrated a tenfold increase in stability against degradation by human plasma compared to the parent peptide. nih.gov This modification is designed to be minimally disruptive to the spatial arrangement of the amino acid side chains, thus preserving the peptide's biological activity. nih.gov
Amphiphilic Conjugates and Self-Assembly Properties
The conjugation of a hydrophobic tail, such as an alkyl chain, to the hydrophilic this compound peptide creates an amphiphilic molecule. rsc.org These peptide amphiphiles have the ability to self-assemble in aqueous environments into various nanostructures, including micelles, nanofibers, and vesicles. rsc.org
Coordination Chemistry and Metal Ion Interactions of H Gly Gly His Oh
Copper(II) Complexation and Coordination Modes
The interaction between H-Gly-Gly-His-OH and copper(II) ions is particularly strong and has been extensively studied. The imidazole (B134444) side chain of the C-terminal histidine residue plays a crucial role in the initial binding and subsequent coordination of the copper ion. mdpi.com
At physiological pH, this compound forms stable complexes with copper(II). nih.gov The coordination typically begins at the N-terminal amino nitrogen and the adjacent carbonyl oxygen. lodz.pl As the pH increases, the copper(II) ion facilitates the deprotonation of the amide nitrogens, leading to the formation of highly stable chelate rings. lodz.pl For tripeptides like this compound, this process can involve the deprotonation of successive peptide nitrogens, ultimately resulting in a 4N complex where the copper(II) ion is coordinated to four nitrogen atoms in the equatorial plane. lodz.pl
The coordination environment of the copper(II) ion in the this compound complex has been suggested to involve an {NH₂, N⁻, N⁻, NIm} equatorial ligand set, incorporating the N-terminal amine, two deprotonated amide nitrogens, and the imidazole nitrogen from the histidine residue. researchgate.net Further deprotonation at a pH above 11 is associated with the loss of a proton from an axially coordinated water molecule. researchgate.net
The thermodynamics of copper(II) binding to peptides are influenced by several factors, including the nature of the amino acid residues and the pH of the solution. The formation of five-membered chelate rings contributes to the thermodynamic stability of the resulting copper(II) complexes. akjournals.com The binding of copper(II) to the peptide ligand weakens the hydrogen-nitrogen bond of the peptide linkage, which in turn promotes the dissociation of a proton. akjournals.com
Isothermal titration calorimetry (ITC) and potentiometric titration have been employed to elucidate the thermodynamic parameters of the copper(II)-glycylglycine interaction, which serves as a foundational model for understanding more complex peptides like this compound. akjournals.com These studies allow for the determination of stoichiometry, conditional stability constants, and thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the complexation reaction. akjournals.com For the Cu(II)-glycylglycine system, the enthalpy of complexation, independent of buffer ionization, has been determined, and the number of protons released upon complexation has been quantified. akjournals.com
The stability of copper(II) complexes with tripeptides is also affected by the solvent environment. Studies on copper(II) complexation with glycyl-glycyl-glycine in water-ethanol and water-dimethylsulfoxide mixtures have shown that the stability of the complexes generally increases with the concentration of the organic co-solvent. researchgate.net
The stability constants for various protonated and deprotonated species of copper(II) complexes with the related tetrapeptide Gly-Gly-His-Gly have been determined, providing insight into the stepwise formation of these complexes. researchgate.net
Table 1: Stability Constants for Cu(II)-Gly-Gly-His-Gly Complexes
| Species | Log β |
|---|---|
| [CuHL]²⁺ | 7.82 |
| [CuH₋₂L]⁻ | -0.80 |
| [CuH₋₃L]²⁻ | -12.7 |
Data from a study on Gly₂HisGly at 25.0 °C and μ = 0.10 M (NaClO₄). researchgate.net
Spectroscopic techniques are invaluable for characterizing the coordination environment of copper(II) in peptide complexes. UV-Vis and Circular Dichroism (CD) spectroscopy are particularly useful for monitoring changes in the d-d electronic transitions of the copper(II) ion upon complexation. researchgate.net
For the copper(II) complex of this compound, spectroscopic data support a coordination mode involving three nitrogen donor atoms. nih.gov X-band Electron Paramagnetic Resonance (EPR), along with UV-Vis and CD spectroscopy, can track the changes in the coordination sphere as a function of pH. researchgate.net These studies have confirmed the {NH₂, N⁻, N⁻, NIm} equatorial coordination for the copper(II) complex of this compound. researchgate.net
The reaction of the Cu(II)-(H₋₂Gly₂HisGly)⁻ complex with hydrogen peroxide and ascorbic acid leads to the formation of a Cu(III) complex, which exhibits characteristic absorption maxima at 260 and 396 nm. researchgate.net This highlights the ability of the peptide ligand to stabilize higher oxidation states of copper.
Thermodynamics of Copper(II) Binding
Role of this compound in Metallopeptide Formation
The tripeptide this compound, a molecule composed of two glycine (B1666218) residues and a C-terminal histidine residue, plays a significant role as a ligand in coordination chemistry, readily forming stable complexes with various metal ions, most notably copper(II) (Cu(II)) and nickel(II) (Ni(II)). hongtide.comfishersci.com Its structure is particularly effective for chelation, leading to the formation of well-defined metallopeptides. This ability stems from the specific sequence of amino acids, which positions potential donor groups in a sterically favorable arrangement for coordinating a metal ion.
This compound is a classic and widely studied example of the Amino Terminal Cu(II) and Ni(II) (ATCUN) binding motif. mdpi.comrsc.org This motif is characterized by a specific coordination geometry involving the N-terminal amino group, the two subsequent deprotonated amide nitrogens of the peptide backbone, and the imidazole nitrogen of a histidine residue at the third position. mdpi.comacs.org The resulting complex, often referred to as Cu-GGH, exhibits high stability. rsc.org The formation of these metallopeptides is not only a subject of fundamental chemical interest but also has implications in the design of artificial metalloenzymes, sensors for metal ion detection, and agents for studying biological processes like oxidative damage. hongtide.comfishersci.comsigmaaldrich.com For instance, the Ni(II) complex of Gly-Gly-His has been shown to mediate protein cross-linking in the presence of oxidants. sigmaaldrich.com
The stability and structure of the metallopeptide formed are highly dependent on the position of the histidine residue. When histidine is the third amino acid, as in Gly-Gly-His, a highly stable 4N complex is formed. mdpi.com If the histidine residue is located at the first or second position in a tripeptide, there is a significant reduction in the stability of the resulting metal complex. mdpi.com This highlights the unique role of the this compound sequence in forming robust metallopeptides.
Table 1: Metal Ions Known to Form Complexes with this compound
| Metal Ion | Complex Type | Significance | Reference |
|---|---|---|---|
| Copper(II) (Cu²⁺) | ATCUN Complex (Cu-GGH) | High stability, well-studied model, used in biosensors and redox studies. | hongtide.commdpi.comrsc.org |
| Nickel(II) (Ni²⁺) | ATCUN Complex | Used in studies of oxidative protein and DNA damage. | hongtide.commdpi.comacs.org |
Mechanisms of Metal Ion Chelation by Histidine Imidazole and Amide Nitrogens
The chelation of metal ions by this compound is a stepwise process that is highly dependent on pH. The mechanism involves the coordination of the metal ion with multiple nitrogen and oxygen donor atoms within the peptide structure. mdpi.com
Coordination typically begins at the N-terminal amino nitrogen, which, along with the adjacent carbonyl oxygen, forms an initial chelate ring. mdpi.com As the pH of the solution increases, the metal ion, particularly Cu(II) or Ni(II), facilitates the deprotonation of the amide nitrogens of the peptide backbone. mdpi.comacs.org This metal-induced deprotonation is a critical step, as it allows the negatively charged amide nitrogens to act as strong donor ligands, replacing the initially coordinated carbonyl oxygen and water molecules. mdpi.com The ability of metal ions to promote this deprotonation follows the general order: Pd(II) > Cu(II) > Ni(II) > Co(II). mdpi.com For Cu(II), this process typically occurs above pH 4, while for Ni(II), a higher pH (around 8) is required. mdpi.com
The final and crucial coordination point is the imidazole side chain of the C-terminal histidine residue. The N-3 (or Nπ) atom of the imidazole ring is an efficient nitrogen donor that binds to the metal ion, completing a stable, square-planar coordination sphere. mdpi.comacs.org This final structure involves four nitrogen ligands: the N-terminal amino group, two deprotonated amide nitrogens, and the histidine imidazole nitrogen. mdpi.comrsc.org This arrangement, known as the ATCUN motif, creates a series of fused chelate rings (5-membered, 5-membered, and 6-membered) that confer high thermodynamic stability to the metallopeptide complex. mdpi.comrsc.org
While the imidazole nitrogen is a key chelator, its role can be competitive. In sequences like His-Gly-Gly, the imidazole nitrogen's strong affinity for Ni(II) can hinder the deprotonation of the amide nitrogens. mdpi.com However, in the Gly-Gly-His sequence, the geometry is optimal for the formation of the 4N ATCUN structure. mdpi.comacs.org
Table 2: Stepwise Metal Ion Chelation by this compound
| Step | pH Range | Coordinating Groups | Description |
|---|---|---|---|
| 1 | Acidic (e.g., pH ~4 for Cu²⁺) | N-terminal amino group (NH₂), adjacent carbonyl oxygen (C=O) | The metal ion anchors to the peptide, forming an initial, less stable complex. mdpi.comacs.org |
| 2 | Neutral to Alkaline (e.g., pH > 5 for Cu²⁺) | N-terminal amino group (NH₂), deprotonated amide nitrogens (N⁻) | With increasing pH, the metal ion promotes the dissociation of amide protons, leading to stronger coordination with the backbone nitrogens. mdpi.comacs.org |
Advanced Biological Mechanisms and Cellular Modulation by H Gly Gly His Oh
Modulation of Cellular Signaling Pathways
Research into the direct effects of H-Gly-Gly-His-OH on specific signaling pathways is an evolving area. However, studies on structurally similar peptides provide significant insights into its potential mechanisms. One notable pathway involves the interaction with cell surface receptors. For instance, the related tripeptide, Gly-His-Lys (GHK), has been shown to interact with the angiotensin II AT1 receptor. nih.gov This interaction is not merely a binding event; it leads to downstream cellular responses.
A key finding demonstrated that GHK stimulates the activity of phosphorylase a in isolated rat hepatocytes in a dose-dependent manner. nih.gov This stimulation was associated with an increase in both inositol (B14025) trisphosphate (IP3) production and intracellular calcium concentration ([Ca++]). nih.gov The activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway can lead to the regulation of various cellular processes. frontiersin.org The fact that these effects were antagonized by losartan, a selective AT1 receptor antagonist, strongly suggests the involvement of this receptor in the peptide's mechanism of action. nih.gov Peptides can stimulate the secretion of signaling molecules like glucagon-like peptide-1 (GLP-1) through pathways involving intracellular calcium increase. frontiersin.org The activation of Gs and Gq proteins can lead to the formation of intracellular cAMP and IP3, which in turn triggers the release of intracellular Ca2+. mdpi.com
Table 1: Modulation of Cellular Signaling by a Related Peptide (Gly-His-Lys)
| Cellular Response | Mediator | Antagonist | Cell Type |
| Increased Phosphorylase a activity | Angiotensin II AT1 Receptor | Losartan | Rat Hepatocytes |
| Increased IP3 Production | Angiotensin II AT1 Receptor | Losartan | Rat Hepatocytes |
| Increased Intracellular Ca++ | Angiotensin II AT1 Receptor | Losartan | Rat Hepatocytes |
This data is based on studies of the related peptide Gly-His-Lys and suggests potential pathways for this compound. nih.gov
Antioxidant Activity and Reactive Oxygen Species Scavenging
This compound exhibits significant antioxidant properties, which are attributed to a combination of mechanisms that allow it to effectively neutralize reactive oxygen species (ROS). smolecule.com The histidine residue, in particular, plays a crucial role in its antioxidant capacity. smolecule.com
Hydrogen Atom Transfer Mechanisms
The Hydrogen Atom Transfer (HAT) mechanism is a key process by which antioxidants scavenge free radicals. mdpi.com In this mechanism, the antioxidant molecule donates a hydrogen atom to a radical, thereby neutralizing it. frontiersin.org The bond dissociation enthalpy (BDE) is a critical parameter for the HAT mechanism; a lower BDE indicates a higher antioxidant activity. frontiersin.org The presence of an imidazole (B134444) ring in the histidine residue of this compound makes it an effective proton donor, which is a characteristic of strong radical scavenging activity. nih.gov Peptides containing histidine have been shown to possess high antioxidant capacity due to the ability of the imidazole ring to donate hydrogen ions and capture lipid peroxyl radicals. mdpi.com
Electron Transfer Mechanisms
In addition to HAT, this compound can also act as an antioxidant through electron transfer (ET) mechanisms. mdpi.com In a single electron transfer (SET) mechanism, the antioxidant donates an electron to a free radical, forming a radical cation. frontiersin.org The presence of electron-donating groups enhances the antioxidant activity by stabilizing the resulting radical. frontiersin.org The imidazole group of the histidine residue in this compound can provide electrons, contributing to its antioxidant activity through this mechanism. shwhir.com
Metal Ion Chelation as an Antioxidant Strategy
The ability to chelate pro-oxidant metal ions is another important antioxidant strategy of this compound. smolecule.comcymitquimica.com Transition metals like copper (Cu²⁺) and iron (Fe²⁺) can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals. nih.gov By binding to these metal ions, this compound can prevent them from participating in these damaging reactions. smolecule.comnih.gov The histidine residue, with its imidazole side chain, is particularly effective at coordinating with metal ions such as copper. smolecule.com This chelation not only sequesters the metal ions but can also reduce their redox activity, further preventing the generation of ROS. nih.gov Studies on peptide fractions have shown that those containing Gly and His exhibit high iron-chelating activity. cabidigitallibrary.org
Table 2: Metal Ion Chelation by Histidine-Containing Peptides
| Metal Ion | Key Amino Acid Residue for Chelation | Consequence of Chelation |
| Copper (Cu²⁺) | Histidine | Inhibition of Fenton-like reactions, reduced ROS generation |
| Iron (Fe²⁺) | Glycine (B1666218), Histidine | Inhibition of Fenton-like reactions, reduced ROS generation |
This table summarizes the metal ion chelation properties observed in peptides containing histidine and glycine. nih.govcabidigitallibrary.org
Modulation of Endogenous Antioxidant Enzyme Systems in Cellular Models (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione (B108866) Peroxidase)
Beyond direct scavenging, this compound and related peptides may also exert their antioxidant effects by modulating the activity of endogenous antioxidant enzymes. These enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), form the first line of defense against ROS. nih.gov SOD catalyzes the dismutation of the superoxide radical into hydrogen peroxide and molecular oxygen. wikipedia.org Catalase and glutathione peroxidase then convert hydrogen peroxide into water. researchgate.net Some studies suggest that certain peptides can enhance the activity of these enzymes, thereby bolstering the cell's natural antioxidant defenses. For example, some treatments have been shown to boost SOD and catalase activity, mitigating oxidative stress. researchgate.net
Anti-Inflammatory and Immunomodulatory Mechanisms in Preclinical Models
This compound and its copper complexes have demonstrated anti-inflammatory and immunomodulatory properties in preclinical studies. One of the key mechanisms identified is the modulation of cytokine secretion. In a study using normal human dermal fibroblasts, this compound was shown to decrease the secretion of the pro-inflammatory cytokine interleukin-6 (IL-6) that was induced by tumor necrosis factor-alpha (TNF-α). nih.gov This suggests a direct role in dampening inflammatory responses at the cellular level.
The constituent amino acids of this compound, particularly glycine and histidine, are also known to possess anti-inflammatory effects. Glycine can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes. mdpi.comresearchgate.net Similarly, histidine has been shown to inhibit NF-κB activation and the production of IL-6 in human coronary arterial endothelial cells. nih.gov While these findings are based on the individual amino acids or related peptides, they provide a strong rationale for the anti-inflammatory potential of this compound. The peptide may exert its effects by influencing key inflammatory signaling pathways, thereby modulating the production of inflammatory mediators.
Table 3: Anti-Inflammatory Effects of H-Gly-Gly-His and Related Components
| Compound/Peptide | Effect | Cell Type |
| H-Gly-Gly-His | Decreased TNF-α-dependent IL-6 secretion | Normal Human Dermal Fibroblasts |
| Glycine | Inhibits NF-κB activation | Various |
| Histidine | Inhibits NF-κB activation and IL-6 production | Human Coronary Arterial Endothelial Cells |
This table highlights the anti-inflammatory actions observed for H-Gly-Gly-His and its constituent amino acids in preclinical models. nih.govresearchgate.netnih.gov
Modulation of Inflammatory Pathways (e.g., NF-κB pathway)
Role in Wound Healing Processes in Non-Human Biological Models
The process of wound healing is a complex biological cascade involving inflammation, cell proliferation and migration, and tissue remodeling. Peptides are being investigated for their ability to positively influence these stages.
The proliferation and migration of cells such as keratinocytes and fibroblasts are fundamental to wound closure. plos.orgrsc.org While specific data on the direct effects of GGH on these processes are limited, studies on its constituent amino acid, glycine, have shown that its supplementation can significantly increase cellular proliferation and accelerate wound closure in in vitro scratch assays using human keratinocytes. mdpi.com Furthermore, the related peptide GHK has been found to increase the proliferation of keratinocytes in vitro. caymanchem.com It also enhances the expression of integrin α6 and β1, proteins crucial for cell adhesion and migration, in skin equivalent models. caymanchem.com These findings for related molecules suggest that peptides containing glycine and histidine may play a role in the proliferative phase of wound healing.
The remodeling of the extracellular matrix (ECM) is a critical phase in wound healing, where a provisional matrix is replaced by a more stable structure, primarily composed of collagen. nih.gov This process is largely driven by fibroblasts. nih.gov
Preclinical studies in animal models, such as the rat experimental wound chamber model, have been used to investigate the effects of peptides on ECM accumulation. nih.govcloudfront.net While much of this research has focused on the GHK-Cu complex, it provides insight into the potential roles of related peptides. In these models, GHK-Cu was found to increase the accumulation of collagen, glycosaminoglycans, and total proteins within the wound site in a concentration-dependent manner. nih.govcloudfront.net It specifically stimulated the expression of mRNAs for Type I and Type III collagen. nih.gov This demonstrates that certain tripeptide-copper complexes can act as potent activators of ECM synthesis and accumulation in vivo. nih.gov
Angiogenesis, the formation of new blood vessels from pre-existing ones, is essential for supplying nutrients and oxygen to healing tissue. nih.govmdpi.com The modulation of this process is a key aspect of tissue repair. The related peptide GHK is known to attract immune and endothelial cells to the site of an injury. nih.gov In animal experiments, the GHK-Cu complex has been shown to accelerate wound healing partly by increasing blood vessel formation. nih.gov
Furthermore, the amino acid glycine, a component of GGH, has been shown to stimulate VEGF signaling and angiogenesis in vitro and in vivo, partly by promoting mitochondrial function in endothelial cells. biorxiv.org While direct evidence for GGH is still emerging, the activities of related peptides and its constituent amino acids suggest a potential role in modulating angiogenesis during tissue repair. nih.govbiorxiv.org
Extracellular Matrix Remodeling Aspects in Preclinical Models
Participation in Enzyme Catalysis and Protein Interactions
The tripeptide this compound (Gly-Gly-His), particularly when complexed with metal ions, serves as a versatile tool in the study of enzyme function and protein-protein interactions. Its relatively simple structure, combined with the reactive potential of the histidine residue's imidazole side chain and the N-terminal amine, allows it to probe complex biological processes. mhh.denih.gov
The interaction of Gly-Gly-His, especially its metal complexes, can influence the conformation and activity of enzymes. The Ni(II) complex of Gly-Gly-His has been utilized as a reactive tool to probe conformational changes in protein systems like actin-myosin. mhh.de Studies involving combinatorial tripeptide libraries of the Xaa-Xaa-His form, where different amino acids were substituted in the first two positions, found that the Gly-Gly-His sequence was the most reactive in inducing cleavage and cross-linking reactions with the proteins studied. mhh.de This suggests that larger amino acid residues may create steric hindrance that negatively impacts reactivity with protein substrates. mhh.de
The primary determinants for the reactivity of these metallopeptides with proteins are thought to be the His imidazole and the N-terminal amine, which act as hydrogen-bond donor functionalities. mhh.de While not a direct inhibitor in the classical sense, the ability of Gly-Gly-His complexes to interact with and modify proteins makes it a valuable model for studying enzyme mechanisms and stability. For instance, related peptides are used as research tools to investigate enzyme kinetics and substrate specificity. lookchem.com
Table 1: Observed Effects of Gly-Gly-His Metallopeptides on Protein Systems
| Protein System | Metallopeptide | Observed Effect | Research Application | Reference |
| Actin-Myosin | Ni(II)•Gly-Gly-His | Probed conformational changes of the myosin motor domain upon nucleotide binding. | Biochemical analysis of protein conformational changes. | mhh.de |
| General Proteins | Ni(II)•Xaa-Xaa-His Library | Gly-Gly-His showed the highest reactivity in cleavage and cross-linking. | Optimizing reactive probes for protein analysis. | mhh.de |
A significant application of the Gly-Gly-His sequence is in the study of protein-protein interactions through oxidative cross-linking. sigmaaldrich.com When fused to a protein of interest, the Gly-Gly-His tag can chelate a Nickel(II) ion. In the presence of an oxidant, this complex becomes highly reactive and can create a covalent bond with a nearby interacting protein, effectively capturing transient or weak interactions. sigmaaldrich.combachem.com
This technique has been demonstrated to be effective for determining protein-protein interactions. sigmaaldrich.com The Ni(II) complex of Gly-Gly-His (GGH) mediates efficient cross-linking, making GGH fusion proteins valuable reagents in biochemical analyses. mhh.desigmaaldrich.com This method leverages the reactivity of the metallopeptide to identify binding partners and map interaction surfaces on recombinant proteins. mhh.de
Influence on Enzyme Function and Stability
Interactions with Nucleic Acids
Metallopeptides derived from Gly-Gly-His are recognized for their ability to interact with and cleave nucleic acids, particularly DNA. acs.orgnih.gov These interactions are of significant interest for developing artificial nuclease agents and DNA-targeting compounds. iu.edu
Complexes such as Ni(II)•Gly-Gly-His and Cu(II)•Gly-Gly-His bind selectively to the minor groove of DNA. acs.orgnih.goviu.edu Molecular dynamics simulations and experimental studies have elucidated the specific orientation of this binding. acs.orgnih.gov The most favored orientation involves the insertion of the edge of the metallopeptide containing the amino-terminal amine (N-H) group and the pyrrole (B145914) N-H group of the histidine's imidazole ring into the minor groove. acs.orgnih.gov
These groups are crucial for DNA recognition as they function as hydrogen-bond donors. acs.orgnih.gov They form hydrogen bonds with acceptor atoms located on the floor of the DNA minor groove, specifically the N3 of adenine (B156593) and the O2 of thymine (B56734) residues. acs.orgnih.gov This interaction anchors the metallopeptide within the groove, providing a model for understanding how small molecules recognize and bind to DNA. acs.orgnih.gov
Table 2: Key Interactions in Ni(II)•Gly-Gly-His–DNA Minor Groove Binding
| Metallopeptide Donor Group | DNA Acceptor Atom | Location on DNA | Type of Interaction | Reference |
| Amino-terminal N-H | N3 of Adenine / O2 of Thymine | Floor of Minor Groove | Hydrogen Bond | acs.orgnih.gov |
| Histidine Imidazole N-H | N3 of Adenine / O2 of Thymine | Floor of Minor Groove | Hydrogen Bond | acs.orgnih.gov |
The binding of Gly-Gly-His metallopeptides to DNA is not random; it exhibits sequence preference and is highly dependent on stereochemistry. nih.govnih.gov
Sequence Selectivity: Ni(II)•Gly-Gly-His displays a slight preference for binding to A/T-rich regions of the DNA minor groove. acs.orgnih.gov This selectivity can be significantly enhanced by modifying the peptide sequence. For example, incorporating positively charged amino acids, such as Arginine (Arg) or Lysine (Lys), focuses the DNA cleavage activity to A/T-rich regions more effectively. acs.orgnih.gov The positively charged side chain of arginine enhances DNA recognition through increased electrostatic interaction with the negatively charged DNA backbone and provides a third point of contact with the minor groove floor. acs.orgnih.gov
Stereochemistry: The stereochemistry of the amino acids within the peptide ligand is a critical determinant of DNA recognition and cleavage. acs.orgnih.gov Studies comparing diastereomers, such as Ni(II)•L-Arg-Gly-His and Ni(II)•D-Arg-Gly-His, have shown that they possess different site-selectivities for DNA cleavage. acs.org While both can interact with the A/T-rich minor groove, the way each diastereomer utilizes its hydrogen-bond donors differs, leading to distinct DNA cleavage patterns. nih.gov This highlights that the specific three-dimensional shape of the metallopeptide dictates its interaction with the chiral DNA helix. nih.gov
Table 3: Influence of Peptide Modification on DNA Interaction
| Metallopeptide Derivative | Modification | Effect on DNA Interaction | Reference |
| Ni(II)•L-Arg-Gly-His | Addition of L-Arginine | Enhanced binding and focused cleavage at A/T-rich regions. | acs.orgnih.govnih.gov |
| Ni(II)•D-Arg-Gly-His | Change in stereochemistry (D-amino acid) | Altered DNA site-selectivity compared to the L-form. | acs.orgnih.gov |
| Phenyl-benzimidazole modified GGH | Addition of a DNA binding moiety | Enhanced DNA cleavage abilities, likely via stronger binding. | iu.edu |
Computational and Theoretical Investigations of H Gly Gly His Oh
Molecular Dynamics Simulations of Peptide Conformation and Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. oup.com For peptides, MD simulations provide detailed information about conformational preferences, flexibility, and interactions with surrounding molecules such as water, metal ions, and macromolecules. pnas.orgmdpi.comrsc.org These simulations have been particularly insightful in understanding the behavior of histidine-containing peptides due to the versatile coordination chemistry of the imidazole (B134444) side chain. nih.govnih.gov
The interaction between H-Gly-Gly-His-OH and metal ions is crucial for its biological activity and has been a subject of numerous simulation studies. MD simulations have been employed to explore the conformational space of Gly-Gly-His when complexed with various metal ions, including Ni(II), Cu(II), and Pd(II). nih.govacs.orguni-bayreuth.de
Simulations of Ni(II)•Gly-Gly-His have provided a detailed picture of the complex's structure and stability. nih.gov These studies reveal that the metal ion typically coordinates with the N-terminal amine, the two deprotonated amide nitrogens, and the imidazole nitrogen of the histidine residue, forming a stable, square-planar complex. researchgate.net MD simulations of palladium(II) complexes with histidine-containing peptides have been used to sample the conformational space and identify key distances between the metal ion and the scissile amide bonds, offering explanations for observed reactivity and regioselectivity in peptide cleavage. uni-bayreuth.de
In another study, MD simulations were used to complement experimental data on the binding of lanthanide complexes to short histidine-containing peptides, including Gly-Gly-His. nih.gov The simulations helped to predict the binding strengths, which were found to correlate roughly with experimental measurements, and suggested that longer peptides and a histidine residue near the N-terminus favor stronger binding. nih.gov
Table 1: Research Findings from Molecular Dynamics Simulations of GGH-Metal Complexes
| Metal Ion | Simulation Focus | Key Findings | Reference |
|---|---|---|---|
| Ni(II) | DNA Binding Orientation | The metallopeptide favors insertion into the minor groove of DNA. The complex is stabilized by H-bonds between the peptide's N-terminal amine and His imidazole with the DNA groove floor. | acs.orgnih.gov |
| Pd(II) | Peptide Cleavage Mechanism | Simulations helped sample the conformational space of the Pd(II)-peptide complex to analyze the mechanism of amide bond cleavage. | uni-bayreuth.de |
| Eu(III) | Peptide Binding Strength | Binding strengths predicted by MD simulations correlated with experimental CPL intensity, with longer peptides showing stronger binding. | nih.gov |
| Cu(II), Zn(II) | Role of Poly-Gly/Poly-His Motifs | The presence of a poly-glycine domain can act as a steric hindrance ("curtain"), regulating the accessibility of metal-binding sites like the poly-histidine domain. | nih.govacs.org |
Metallopeptides derived from Gly-Gly-His are known to interact with and cleave DNA. acs.org Molecular dynamics simulations have been instrumental in elucidating the structural basis for this interaction. Studies on the Ni(II)•Gly-Gly-His complex have explored its association with B-form DNA. acs.orgnih.gov
These simulations examined several possible binding orientations and concluded that the most favored orientation involves the insertion of the metallopeptide into the minor groove of A/T-rich regions of DNA. acs.orgresearchgate.net In this orientation, the complex is positioned to form hydrogen bonds with the floor of the minor groove. Specifically, the amino-terminal N-H protons of the peptide and the pyrrole (B145914) N-H of the histidine imidazole act as H-bond donors to acceptor atoms on the nucleotide bases, such as the N3 of adenine (B156593) and the O2 of thymine (B56734). nih.govresearchgate.net These interactions are critical for the recognition and stable binding of the complex to DNA. researchgate.net The simulations demonstrated that this specific orientation results in lower binding energies compared to other possibilities, confirming its stability. acs.org
Peptide-Metal Complex Simulations
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. arxiv.orgmdpi.comacs.org DFT methods are valuable for studying systems like this compound because they can accurately predict geometric parameters, vibrational frequencies, and properties related to chemical reactions. koreascience.krufba.br These calculations provide a theoretical foundation for understanding the mechanisms behind metal ion binding and antioxidant activity.
While experimental techniques like isothermal titration calorimetry (ITC) directly measure the thermodynamic parameters of metal binding, computational methods can provide complementary insights. nih.gov Quantum chemical calculations can be used to determine the binding energies of metal-peptide complexes. For instance, DFT has been used to characterize the gas-phase complexes of various metal ions with the dipeptide His-Gly, identifying the preferred coordination modes and binding energies. researchgate.net
Table 2: Experimentally Determined Thermodynamic Parameters for Metal Ion Binding to GGH
| Metal Ion | Technique | Parameter | Value (at pH 7.4) | Reference |
|---|---|---|---|---|
| Cu(II) | Isothermal Titration Calorimetry (ITC) | log K_a | 7.10 ± 0.04 | nih.gov |
| ΔH (kcal/mol) | -13.8 ± 0.1 | nih.gov | ||
| -TΔS (kcal/mol) | 4.1 | nih.gov | ||
| Ni(II) | Isothermal Titration Calorimetry (ITC) | log K_a | 5.34 ± 0.05 | nih.gov |
| ΔH (kcal/mol) | -10.4 ± 0.2 | nih.gov | ||
| -TΔS (kcal/mol) | 3.1 | nih.gov |
The potential antioxidant activity of a compound can be predicted using DFT calculations to determine key physicochemical descriptors. mdpi.com The primary mechanisms of antioxidant action are hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov
The feasibility of the HAT mechanism is evaluated by calculating the bond dissociation enthalpy (BDE). mdpi.comfrontiersin.org A lower BDE for a specific X-H bond (e.g., O-H, N-H) indicates that the hydrogen atom can be more easily donated to a free radical, signifying higher antioxidant potential via this pathway. nih.govfrontiersin.org
The SET mechanism is assessed by the ionization potential (IP), which corresponds to the energy required to remove an electron from the antioxidant molecule. frontiersin.orgacs.org A lower IP value suggests a greater propensity for the molecule to donate an electron to neutralize a radical.
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another crucial parameter. frontiersin.org A smaller HOMO-LUMO gap indicates that the molecule is more reactive and can be more easily oxidized, which is a desirable trait for an antioxidant. acs.org The energy of the HOMO itself reflects the electron-donating ability of the molecule. mdpi.comfrontiersin.org For instance, DFT calculations on graphene oxide functionalized with histidine (GO-His) revealed a very small HOMO-LUMO gap of 0.129 eV, indicating high reactivity. arxiv.org While specific calculations for this compound are not widely published, these established theoretical methods could be readily applied to predict its antioxidant capabilities by analyzing the BDE of its N-H and C-H bonds and calculating its HOMO-LUMO gap.
Thermodynamic Parameters of Metal Ion Binding
Structure-Activity Relationship Modeling
Computational and theoretical modeling approaches are pivotal in elucidating the structure-activity relationships (SAR) of the this compound (GGH) tripeptide and its analogs. These studies provide molecular-level insights into how structural modifications influence the peptide's biological functions, particularly its well-known ability to chelate metal ions and interact with biomolecules. While comprehensive Quantitative Structure-Activity Relationship (QSAR) models focusing exclusively on a broad spectrum of GGH analogs are not extensively documented in publicly available literature, a significant body of research exists that uses molecular dynamics simulations and other computational techniques to probe the SAR of GGH, especially in the context of its metal complexes and their interactions.
A key area of investigation has been the modification of the GGH sequence to enhance its binding affinity and selectivity for biological targets. Molecular dynamics simulations have been employed to study metallopeptides derived from GGH and their association with DNA. These studies reveal that metallopeptides such as Ni(II)•Gly-Gly-His can bind to the minor groove of DNA, and this interaction is primarily driven by hydrogen bonding between the amino-terminal N-H protons and the pyrrole N-H of the histidine's imidazole ring with the minor groove floor. acs.org
Computational studies have shown that modifying the GGH sequence can significantly alter these interactions. For instance, the inclusion of a positively charged L-Arginine residue to create Ni(II)•L-Arg-Gly-His enhances DNA recognition. This enhancement is attributed to increased electrostatic interactions and the provision of a third point of contact with the minor groove floor, demonstrating a clear structure-activity relationship where the addition of a basic amino acid improves DNA binding. acs.org
Furthermore, the stereochemistry of the amino acids in GGH analogs plays a crucial role in their biological activity. Investigations into diastereoisomers of Ni(II)•Gly-Gly-His-derived metallopeptides have shown that substitutions with D-amino acids can lead to altered DNA cleavage site-selectivities compared to their L-amino acid counterparts. nih.gov For example, while the L-configuration of certain amino acid substitutions results in a DNA cleavage pattern similar to the parent GGH complex, the D-configuration can introduce steric hindrance that alters the binding orientation and, consequently, the site of DNA cleavage. nih.gov
Another facet of GGH's structure-activity relationship is its role as a chelator for copper ions, which is relevant in the context of diseases associated with metal-ion dysregulation, such as Alzheimer's disease. The tripeptide GGH has been shown to selectively chelate Cu(II) from amyloid-β-Cu complexes. nih.gov This activity is concentration-dependent, with a superequimolar ratio of GGH to Cu(II) (4:1) leading to a complete loss of the copper's catalytic redox activity. This indicates a direct relationship between the concentration (and thus the structure of the resulting complex) and the ability to mitigate copper-mediated oxidative stress. nih.gov
QSAR studies on broader sets of tripeptides have also provided insights that can be extrapolated to this compound. A study on antioxidant tripeptides developed QSAR models to predict their activity. The models highlighted the importance of the amino acid residue at each position. While this study did not focus on GGH, it included data for a close analog, Gly-His-Gly (GHG), allowing for a comparison of antioxidant properties.
Table 1: Antioxidant Activity of Selected Tripeptides
| Tripeptide | Antioxidant Activity (FeSO₄ µM/µM) |
|---|---|
| Gly-His-Gly (GHG) | 0.680 |
| Leu-Val-Gly (LVG) | 0.719 |
| Gly-His-Thr (GHT) | 0.745 |
| Gly-His-Pro (GHP) | 0.764 |
Data sourced from a QSAR study on antioxidant tripeptides. The activity is a measure of their ability to counteract oxidation. acs.org
The data suggests that the C-terminal residue significantly influences the antioxidant capacity of these tripeptides.
Advanced Analytical Characterization Techniques for H Gly Gly His Oh and Its Complexes
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is a cornerstone in the analysis of peptides, providing precise information on molecular weight and structure. wiley-vch.denih.gov For H-Gly-Gly-His-OH, with a molecular formula of C10H15N5O4 and a molecular weight of 269.26 g/mol , various MS techniques offer unique insights. scbt.comsigmaaldrich.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing biomolecules like peptides, as it minimizes fragmentation and allows for the observation of intact molecular ions. lcms.cz In the study of this compound and its complexes, ESI-MS is instrumental in identifying the peptide itself and characterizing its interactions with metal ions. unideb.hu
When analyzing metal-peptide complexes, ESI-MS can detect singly and multiply charged ions, providing data on the stoichiometry of the complex. For instance, studies on gold-peptide complexes, including those with Gly-Gly-His, have utilized ESI-MS to identify mononuclear and multinuclear gold-attached peptides. core.ac.uk This technique has also been crucial in studying the degradation of peptide complexes, such as the copper complex of Glycyl-histidyl-lysine (GHK-Cu), where ESI-MS was used to identify degradation products by their mass-to-charge ratios (m/z). researchgate.net For example, the degradation of GHK-Cu in acidic solutions yielded products with m/z values of 284, 213, and 156, which were successfully identified using ESI-MS. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful technique for the analysis of peptides and their complexes. frontiersin.orgconicet.gov.ar It is particularly useful for determining the molecular weights of large biomolecules and can provide information about the composition and stability of metal-peptide complexes. annualreviews.orgmdpi.com
In studies involving this compound and similar peptides, MALDI-TOF MS has been used to characterize the formation of metal-peptide complexes. semanticscholar.org For example, research on the interaction of copper ions with NAP-like peptides, including a histidine-containing analogue, demonstrated the utility of MALDI-TOF MS in identifying the resulting complexes. semanticscholar.org The spectra revealed peaks corresponding to the peptide-copper ion complexes, with the intensity of the signal providing insights into the binding affinity. semanticscholar.org Furthermore, MALDI-TOF MS has been employed to characterize newly synthesized histidine-containing peptides, confirming their expected molecular weights. lew.ro
The choice of matrix in MALDI-TOF MS is critical for successful analysis. For instance, α-cyano-4-hydroxycinnamic acid is a commonly used matrix for peptide analysis. acs.org
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. mdpi.comlcms.cz This capability is invaluable for confirming the identity of this compound and for distinguishing between species with very similar masses, such as post-translationally modified peptides. nih.gov
The exact mass of this compound is 269.1124 u. HRMS can measure this mass with high precision, typically within a few parts per million (ppm), which helps to confirm the elemental formula C10H15N5O4. This level of accuracy is crucial for differentiating the peptide from other potential compounds in a complex sample. In the broader context of peptide analysis, HRMS is essential for identifying and localizing modifications, as demonstrated in studies of Fc-fusion proteins where hydroxylation of proline residues was confirmed. nih.gov
Spectroscopic Methods for Structural and Interaction Analysis
Spectroscopic techniques are indispensable for investigating the structural aspects of this compound and how its conformation changes upon forming complexes, particularly with metal ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the formation and properties of metal-peptide complexes. The binding of a metal ion to the peptide often results in changes in the UV-Vis absorption spectrum, which can be monitored to understand the coordination environment of the metal ion. researchgate.netcapes.gov.br
For this compound and related peptides, the histidine residue plays a crucial role in metal binding. The imidazole (B134444) ring of histidine has a characteristic UV absorption around 211 nm. photochemcad.comsielc.com When a metal ion like copper(II) binds to the peptide, d-d electronic transitions of the metal ion become visible in the spectrum, typically in the 500-800 nm range. psu.edu The position and intensity of these bands provide information about the geometry of the copper(II) complex. For example, the formation of a square planar Cu(II) site in a Gly-Gly-His mimic results in a characteristic optical absorption spectrum. annualreviews.org The pH of the solution significantly influences the coordination, and UV-Vis spectroscopy can be used to track the stepwise deprotonation and coordination of amide nitrogens as the pH is raised. nih.gov
Table 1: UV-Vis Spectroscopic Data for this compound and Related Copper(II) Complexes
| Complex/Peptide | λmax (nm) | Molar Absorptivity (ε) | Conditions | Reference |
|---|---|---|---|---|
| L-Histidine | 211 | 5700 M⁻¹cm⁻¹ | Water | photochemcad.com |
| Cu(II)-Gly-His-Gly | 606 | Not specified | pH-dependent | psu.edu |
| Cu(II)-Gly-His-Gly | 568-554 | Not specified | Higher pH | psu.edu |
| Cu(II)-GHK | 606 | Not specified | pH 7.4 | researchgate.net |
GHK stands for Glycyl-L-histidyl-L-lysine. The data for Cu(II)-Gly-His-Gly illustrates the blue shift observed with increasing pH.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins and for probing the chirality of the coordination environment in metal-peptide complexes. srce.hrnih.gov As this compound is a chiral molecule, it exhibits a CD spectrum that is sensitive to its conformation.
The binding of metal ions, such as copper(II), to this compound induces significant changes in the CD spectrum. researchgate.net These changes can be used to monitor the formation of different complex species as a function of pH and to gain insight into the geometry of the metal coordination sphere. researchgate.net For instance, the CD spectra of copper(II) complexes with histidine-containing peptides show characteristic bands in the visible region that are associated with d-d transitions of the copper ion. nih.gov The signs and magnitudes of these CD bands are highly sensitive to the arrangement of the coordinating ligands. nih.gov This technique has been instrumental in demonstrating that upon increasing pH, copper(II) binds sequentially to the amino terminal group and then to deprotonated amide nitrogens. nih.gov Furthermore, CD spectroscopy can help identify the specific binding sites within more complex peptides containing multiple histidine residues. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying metal complexes containing paramagnetic ions, such as Copper(II). For this compound, EPR is primarily used to investigate the coordination environment of Cu(II) when it forms a complex with the peptide. The technique provides detailed information about the geometry of the complex and the nature of the atoms coordinating the metal ion.
In studies of Cu(II) complexes with peptides containing a histidine residue, such as Gly-His or related structures, EPR spectra reveal key magnetic parameters. These parameters, the g-values (g// and g⊥) and the hyperfine coupling constants (A// and A⊥), are sensitive to the electronic environment around the copper ion. The hyperfine structure can also show coupling to nitrogen atoms (AN) from the peptide's imidazole and amino groups, confirming their role as ligands.
For instance, research on Cu(II) complexes with similar tripeptides, like Cu(II)•d-Arg-Gly-His and Cu(II)•l-Pro-Gly-His, when bound to DNA fibers, has utilized EPR to determine their orientation and binding characteristics. nih.gov By simulating the experimental EPR spectra, researchers can extract precise magnetic parameters that correlate to specific coordination geometries. nih.gov The analysis of temperature-dependent EPR spectra of Cu(II)-dipeptide systems has also been employed to study the equilibrium between different isomeric forms of the complex in solution, such as histamine-type and peptide-type coordination. rsc.org
Table 1: Representative EPR Parameters for Cu(II)•Peptide Complexes
| Complex | g// | g⊥ | A// (Gauss) | A⊥ (Gauss) | Reference |
|---|---|---|---|---|---|
| Cu(II)•d-Arg-Gly-His | 2.17 | 2.05 | 193 | 25 | nih.gov |
| Cu(II)•d-Lys-Gly-His | 2.17 | 2.05 | 193 | 29 | nih.gov |
| Cu(II)•d-Pro-Gly-His | 2.17 | 2.05 | 199 | 25 | nih.gov |
| Cu(II)•l-Pro-Gly-His | 2.17 | 2.05 | 194 | 27 | nih.gov |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a vital tool for characterizing the secondary structure and functional groups of peptides like this compound. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a molecular fingerprint. leibniz-fli.de
The FT-IR spectra of peptides are typically analyzed in specific regions, most notably the Amide I (1600–1700 cm⁻¹) and Amide II (1510–1580 cm⁻¹) bands. acs.org The Amide I band, arising primarily from C=O stretching vibrations of the peptide backbone, is highly sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, random coil). The Amide II band results from N-H bending and C-N stretching vibrations. acs.org Other characteristic bands for this compound would include O-H stretching from the carboxylic acid group and vibrations associated with the histidine imidazole ring.
For biological samples, FT-IR spectra can be divided into key windows that correspond to major components like fatty acids (3000–2800 cm⁻¹), peptides and proteins (1800–1500 cm⁻¹), and carbohydrates (1200–900 cm⁻¹). mdpi.com When studying metal complexes of this compound, shifts in the positions of the amide and carboxylate bands can confirm the involvement of these groups in metal coordination.
Table 2: Characteristic FT-IR Absorption Bands for Peptides
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Associated Functional Group(s) |
|---|---|---|
| Amide A | ~3300 | N-H Stretch |
| Amide I | 1600 - 1700 | C=O Stretch (peptide backbone) |
| Amide II | 1510 - 1580 | N-H Bend, C-N Stretch |
| Carboxylate (COO⁻) Asymmetric Stretch | ~1600 | C-terminal Carboxylate |
| Carboxylate (COO⁻) Symmetric Stretch | ~1400 | C-terminal Carboxylate |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the three-dimensional structure and dynamics of peptides in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are used to gain insight into the conformation of this compound.
¹H NMR spectroscopy provides information on the local environment of each proton. Chemical shifts, coupling constants (J-values), and the effects of pH titration on the spectra are particularly informative. nih.gov For example, the chemical shifts of the Cα-H and Cβ-H protons of the histidine residue are sensitive to the conformation of its side chain (rotamer population). nih.gov Studies on related peptides like His-Gly and Gly-His-Gly have shown that the spatial orientation of the imidazole side-chain is strongly dependent on the charges of neighboring groups, which can be monitored by NMR during pH titration. nih.gov
¹³C NMR provides complementary information on the carbon skeleton of the peptide. The chemical shifts of carbonyl carbons are indicative of the peptide backbone conformation and hydrogen bonding. The phosphorylation of a histidine residue in the tetrapeptide Gly-Gly-His-Ala was studied using both ¹H and ³¹P-NMR to monitor changes in chemical shifts and pK values. uni-regensburg.de Furthermore, NMR is essential for characterizing the structure of metal complexes, such as those with Au(III) or Pd(II), by comparing the spectra of the free peptide with the metal-bound form. ebi.ac.uk
Table 3: Key NMR Parameters for Peptide Characterization
| NMR Parameter | Information Obtained | Example Application for this compound |
|---|---|---|
| ¹H Chemical Shift (δ) | Local electronic environment of protons | Monitoring protonation state of imidazole ring and terminal groups during pH titration. nih.gov |
| ¹³C Chemical Shift (δ) | Information on the carbon backbone and side chains | Detecting conformational changes in the peptide backbone. chemicalbook.com |
| ³J Coupling Constants | Dihedral angles (conformation) | Determining the rotamer population of the histidine side chain. nih.gov |
| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons (<5 Å) | Establishing the 3D structure and identifying intramolecular hydrogen bonds. |
Infrared Multiple Photon Dissociation Spectroscopy (IRMPD)
Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is a gas-phase technique that provides structural information on isolated, mass-selected ions. acs.org It is particularly useful for studying the intrinsic properties of peptides like this compound, free from solvent effects. In an IRMPD experiment, trapped peptide ions are irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual dissociation. hhu.de The fragmentation yield is then plotted as a function of the IR wavelength to generate a vibrational spectrum. ru.nl
This technique is highly effective for determining the site of protonation in peptides. researchgate.net For small peptides, it is often assumed that protonation occurs at the N-terminal amine group. However, IRMPD studies have shown that protonation can also occur on a backbone amide oxygen, and the spectrum provides a clear signature to distinguish between these isomers. researchgate.net
Studies on protonated complexes of amino acids like glycine (B1666218) and histidine with crown ethers have used IRMPD to determine the preferred binding sites. rsc.orgnih.gov For example, it was found that the crown ether 18C6 binds to the protonated backbone amino group of both glycine and histidine. rsc.orgnih.gov IRMPD spectra of alkali metal-cationized glycine have also been examined to understand how cation size affects the gas-phase conformation. nsf.govru.nl
Table 4: Observed IRMPD Bands for Protonated Histidine Complexed with 18-Crown-6 Ether
| Observed Band (cm⁻¹) | Potential Assignment | Reference |
|---|---|---|
| 1773 | C=O Stretch (Carboxylic Acid) | rsc.org |
| 1460 - 1500 (broad) | C-OH Bend (His) coupled with CH₂ Scissors (18C6) | rsc.org |
| 1352 | - | rsc.org |
| 1250 | C-OH Stretch / CβH Bend (His) | rsc.org |
| 1104 | - | rsc.org |
| 941 | Methylene Twist / CC Stretch (18C6) | rsc.org |
Chromatographic Separation and Analysis Techniques
Chromatographic methods are fundamental for the purification and quantitative analysis of this compound from complex mixtures, such as those resulting from peptide synthesis or found in biological samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for peptide analysis. For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode used. In RP-HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. acs.org
The separation is based on the hydrophobic character of the analyte. Although this compound is a hydrophilic peptide, its retention can be controlled by adjusting the mobile phase composition. sigmaaldrich.com An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and retention by forming a neutral ion pair with the charged peptide. The elution of the peptide is achieved by running a gradient of increasing organic solvent concentration. Detection is commonly performed using UV absorbance at ~210-220 nm, where the peptide bond absorbs, or by mass spectrometry (LC-MS) for enhanced sensitivity and specificity. imtakt.com
Table 5: Typical RP-HPLC Parameters for Peptide Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase (Column) | C18 or C8 bonded silica (B1680970) | Provides a non-polar surface for hydrophobic interaction. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component; TFA acts as an ion-pairing agent. |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic modifier to elute analytes. |
| Elution Mode | Gradient (e.g., 5% to 60% B over 30 min) | Separates compounds with a wide range of polarities. |
| Flow Rate | 0.5 - 1.0 mL/min (analytical) | Controls retention time and resolution. |
| Detection | UV (214 nm, 280 nm) or Mass Spectrometry (MS) | Quantifies and identifies the eluting peptide. |
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is exceptionally well-suited for the separation of highly polar compounds like this compound. ymc.eu In fact, the peptide has been used as a test probe in HILIC studies. sigmaaldrich.com HILIC employs a polar stationary phase (e.g., bare silica, or phases bonded with diol, amide, or triazole groups) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile. nacalai.comresearchgate.net
The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase. researchgate.net Elution is achieved by increasing the polarity of the mobile phase, usually by increasing the water or aqueous buffer concentration—the opposite of RP-HPLC. HILIC offers the advantage of strong retention for hydrophilic peptides that elute too early in reversed-phase systems, often without the need for ion-pairing reagents. nacalai.com This technique is also highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray ionization. nestgrp.com
Table 6: Typical HILIC Parameters for Hydrophilic Peptide Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase (Column) | Bare silica, Amide, Polyhydroxyethyl, or Zwitterionic (ZIC-HILIC) | Provides a polar surface to establish a water layer for partitioning. nih.govpolylc.com |
| Mobile Phase A | Aqueous buffer (e.g., 10-20 mM Ammonium Acetate or Formate) | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Main, less polar component of the mobile phase. |
| Elution Mode | Gradient (e.g., 95% to 60% B over 30 min) | Elutes analytes by increasing mobile phase polarity. |
| Flow Rate | 0.2 - 1.0 mL/min (analytical) | Controls retention time and efficiency. |
| Detection | Mass Spectrometry (MS), Evaporative Light Scattering (ELSD), UV | MS is preferred due to mobile phase compatibility and analyte properties. nestgrp.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a widely used chromatographic technique for the separation and identification of compounds in a mixture. rsc.orgkhanacademy.org This method relies on the differential partitioning of analytes between a stationary phase, typically a polar adsorbent coated on a plate, and a liquid mobile phase that moves up the plate via capillary action. rockefeller.eduwikipedia.org For polar molecules like amino acids and peptides, the choice of stationary and mobile phases is critical for achieving effective separation. rsc.org
Stationary and Mobile Phases
The most common stationary phase for the analysis of amino acids and peptides is silica gel, due to its high selectivity for a wide range of functional groups. chromatographyonline.comsigmaaldrich.com Other materials like cellulose (B213188) and alumina (B75360) are also used. chromatographyonline.com The separation mechanism on silica gel, a polar stationary phase, is based on adsorption, where more polar compounds interact more strongly with the silica and thus move shorter distances up the plate. rsc.org
The mobile phase is typically a mixture of solvents, optimized for strength and selectivity. chromatographyonline.com For the separation of amino acids on silica gel plates, a common mobile phase consists of a mixture of butanol, acetic acid, and water. gavinpublishers.com The relative polarity of the amino acids, determined by their side chains (R-groups), dictates their mobility. Less polar amino acids are more soluble in the mobile phase and travel further up the plate, resulting in higher Retention Factor (Rf) values. rsc.org
Analysis of this compound
While specific Rf values for the tripeptide this compound are not extensively documented under a single set of conditions, the behavior can be inferred from its constituent amino acids. Histidine is a polar amino acid, and studies show it has a relatively low Rf value on silica gel plates. For example, using a mobile phase of 1-butanol:acetic acid:water (8:2:2), histidine has a reported Rf value of 0.11. gavinpublishers.com In another system, an Rf of 0.12 was recorded for histidine. unlp.edu.ar Glycine, being the simplest amino acid, is also polar and exhibits low to moderate mobility. The tripeptide, with its multiple polar peptide bonds, free amino group, carboxyl group, and the polar imidazole ring of histidine, is expected to be highly polar and would likely exhibit a low Rf value on a silica gel plate with a standard non-polar mobile phase.
Visualization of the separated spots for this compound, which is colorless, is typically achieved by spraying the plate with a ninhydrin (B49086) solution. rsc.org Ninhydrin reacts with the free amino groups of the peptide to produce a characteristic colored product, usually purple or blue. researchgate.net The purity of this compound can be assessed using TLC, with purities of ≥98% being reported. nih.gov
Table 1: Reported Rf Values for Histidine on Silica Gel TLC
| Mobile Phase Composition | Rf Value | Reference |
|---|---|---|
| Butanol: Acetic Acid: Water (8:2:2) | 0.11 | gavinpublishers.com |
| Not Specified | 0.12 | unlp.edu.ar |
Gas Chromatography (GC) and Capillary Electrophoresis (CE)
Gas Chromatography (GC)
Gas Chromatography is a powerful analytical technique for separating and analyzing volatile compounds. However, due to their low volatility and polar nature, amino acids and peptides like this compound are not suitable for direct GC analysis. sigmaaldrich.comresearchgate.net They must first be converted into more volatile and thermally stable derivatives through a process called derivatization. sigmaaldrich.com This process involves replacing active hydrogens on the carboxyl, amino, and side-chain functional groups with nonpolar moieties. sigmaaldrich.com
Several derivatization methods are employed for the GC analysis of amino acids and peptides. A common approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.comnorthwestern.eduwvu.edu Another established method involves a two-step process: esterification of the carboxyl groups with an acidified alcohol (e.g., methanolic HCl) followed by acylation of the amino and hydroxyl groups with reagents like trifluoroacetylacetone (FAA) or pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.netresearchgate.netnih.govmdpi.comucdavis.edu
For a tripeptide such as this compound, a derivatization procedure similar to that used for glutathione (B108866) (γ-glutamyl-cysteinyl-glycine) could be applied. researchgate.netnih.gov This might involve esterification followed by acylation. The resulting volatile derivative can then be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification and quantification based on retention time and mass spectrum. northwestern.eduresearchgate.netmdpi.com The GC-MS analysis of derivatized tripeptides has been successfully demonstrated, allowing for their specific and quantitative measurement. researchgate.netnih.gov
Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids and Peptides
| Reagent | Derivative Formed | Reference |
|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) | wvu.edu |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) | sigmaaldrich.comnorthwestern.edu |
| Ethylchloroformate (ECF) / Trifluoroacetylacetone (FAA) | N(O,S)-ethoxycarbonyl/trifluoroacetyl | researchgate.net |
| Pentafluoropropionic anhydride (PFPA) / Acidified Methanol | Methyl ester, Pentafluoropropionyl amide | researchgate.netnih.govmdpi.com |
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-resolution separation technique well-suited for the analysis of charged molecules like peptides. nih.gov Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates analytes based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of an electric field. nih.govmdpi.com
CZE has been successfully applied to the separation of histidine-containing peptides. nih.govnih.gov The separation can be optimized by adjusting the pH of the background electrolyte (BGE). At acidic pH, peptides are positively charged and migrate towards the cathode. nih.govnatureblink.com Additives can be included in the BGE to enhance selectivity. For instance, alkylamines can be used as dynamic coating agents to modify the capillary wall and improve separation, while metal ions like Zn(II) can be added to achieve separations based on differential metal binding affinities. nih.govnih.govnatureblink.com
A powerful approach for analyzing specific peptides in complex mixtures is on-line solid-phase extraction coupled with CE (SPE-CE). For histidine-containing peptides, immobilized metal affinity chromatography (IMAC) can be used as the SPE step. nih.govugent.be In this method, a microextractor containing a stationary phase chelated with a metal ion, such as Cu(II) or Ni(II), is placed at the inlet of the separation capillary. nih.govugent.be When a sample is loaded, the histidine residues in peptides like this compound specifically bind to the immobilized metal ions. After washing away non-binding components, the retained peptides are eluted with a competitive ligand (e.g., imidazole) and directly introduced into the CE system for separation and detection. nih.gov This on-line enrichment method significantly enhances sensitivity and selectivity for histidine-containing peptides from complex biological samples. ugent.be
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. While the crystal structure of the free peptide this compound has not been explicitly detailed, significant insights into its conformational properties and coordination chemistry have been gained from the X-ray crystallographic analysis of its metal complexes.
Studies have successfully determined the crystal structures of this compound complexed with gold(III) ([Au(III)(H-2-Gly-Gly-L-His)]Cl·H₂O) and palladium(II) ([Pd(II)(Gly-Gly-L-His-H-2)]·1.5H₂O). nih.gov In these complexes, the peptide acts as a tetradentate ligand, coordinating to the metal ion in a square-planar geometry. The coordination involves the nitrogen atom of the terminal amino group, two deprotonated amide nitrogen atoms from the peptide backbone, and the δ-nitrogen atom of the histidine imidazole ring. This coordination mode demonstrates the peptide's ability to form a stable, multi-chelate ring structure upon interaction with metal ions.
The analysis of these crystal structures provides precise bond lengths and angles, revealing the conformational constraints imposed on the peptide upon metal binding. For example, in the Pd(II) complex, the bond distances were determined as Pd–N(NH₂) 2.058(7) Å, Pd–N(amide) 1.943(7) Å and 1.983(6) Å, and Pd–N(imidazole) 2.016(6) Å. This structural information is invaluable for understanding how the peptide interacts with metal centers, a key aspect of its biological and sensor-related functions.
Furthermore, solid-state NMR has been used to probe the secondary structure of glycine-rich peptide sequences, such as the Gly-Gly-X motif found in spider silk. nih.gov These studies show that such sequences can adopt conformations like 3₁-helices and β-turns, providing complementary information to X-ray diffraction about the possible solid-state structures of glycine-containing peptides. nih.gov
Table 3: Crystallographic Data for a Metal Complex of Gly-Gly-His
| Compound | Crystal System | Space Group | Key Coordination Sites | Reference |
|---|---|---|---|---|
| [Pd(II)(Gly-Gly-L-His-H-2)]·1.5H₂O | Not Specified | Not Specified | Terminal NH₂, two amide N, His δN | nih.gov |
| [{CuI(δ-HGH)}2]2+ | Not Specified | Not Specified | Intermolecular Cu-N(imidazole) | nih.gov |
Electrochemical Methods for Sensing and Interaction Studies
Electrochemical methods are highly sensitive techniques used to study redox processes and molecular interactions at electrode surfaces. ebi.ac.uk The tripeptide this compound (GGH) is particularly amenable to electrochemical analysis due to the strong and specific affinity of its N-terminal region for copper(II) ions, forming what is known as the Amino-Terminal Cu(II)- and Ni(II)-binding (ATCUN) motif. mdpi.com This interaction is the basis for the development of highly sensitive and selective electrochemical biosensors for Cu(II) detection. mdpi.comnih.govhuji.ac.il
Electrochemical Biosensor Development
The general strategy for creating a GGH-based electrochemical sensor involves immobilizing the peptide onto an electrode surface. mdpi.comhuji.ac.il This is often achieved by covalently coupling the peptide's N-terminal amine group to a modified gold or conducting polymer electrode. mdpi.comnih.gov For instance, GGH has been successfully attached to poly(3-thiopheneacetic acid) or self-assembled monolayers of 3-mercaptopropionic acid on a gold electrode. mdpi.comnih.gov
Once the GGH-modified electrode is prepared, it can be used to detect Cu(II) ions in a sample solution. The binding of Cu(II) to the immobilized GGH forms a stable surface complex. This binding event can be transduced into a measurable electrical signal using various voltammetric techniques, such as square wave voltammetry (SWV) or cyclic voltammetry (CV), or by using electrochemical impedance spectroscopy (EIS). mdpi.comnih.govhuji.ac.il
Detection Principles and Performance
In voltammetric methods, the GGH-Cu(II) complex exhibits a characteristic redox signal. The current of this signal is proportional to the amount of copper bound to the electrode surface. mdpi.commdpi.com By measuring the peak current at different Cu(II) concentrations, a calibration curve can be constructed. researchgate.net These sensors have demonstrated remarkable performance, with high selectivity for Cu(II) over other metal ions like Ni(II) and Pb(II), and exceptionally low detection limits, reaching the picomolar (pM) range. nih.govmdpi.comresearchgate.net
With EIS, the binding of Cu(II) causes a conformational change in the peptide layer, making it denser and more insulating. huji.ac.il This change increases the charge-transfer resistance (Rct) at the electrode-solution interface, which can be precisely measured. mdpi.comhuji.ac.il
The redox properties of the Cu(II)-GGH complex itself have also been investigated using cyclic voltammetry. These studies provide fundamental information about the electron transfer processes and the stability of the complex, which underpins its application in sensing. nih.govebi.ac.uk
Table 4: Performance of this compound Based Electrochemical Sensors for Cu(II) Detection
| Electrode Modification | Analytical Technique | Detection Limit | Linear Range | Reference |
|---|---|---|---|---|
| Poly(3-thiopheneacetic acid)-GGH | Square Wave Voltammetry | < 0.02 µM | 0.02–20 µM | nih.govcapes.gov.br |
| 3-mercaptopropionic acid-GGH on Gold | Square Wave Voltammetry | < 3 pM (0.2 ppt) | Up to 10 pM | mdpi.com |
| Lipoic acid-GGH on Gold | Electrochemical Impedance Spectroscopy | pM range | Not Specified | huji.ac.il |
Future Directions and Translational Research Avenues for H Gly Gly His Oh
Development of Novel Peptide-Based Research Probes
The intrinsic ability of the H-Gly-Gly-His-OH sequence to bind metal ions, particularly copper (Cu(II)), provides a robust scaffold for the design of novel research probes. fishersci.com This has been demonstrated in the development of electrochemical sensors where GGH is immobilized on an electrode surface to detect metal ions with remarkable sensitivity. rsc.orgresearchgate.net
Future research is focused on evolving these sensors into more sophisticated probes for cellular and molecular biology. A promising approach involves the conjugation of GGH to fluorophores, such as dansyl or fluorescein (B123965) isothiocyanate (FITC). mdpi.com This modification would create fluorescent peptide probes that signal the presence of specific metal ions through changes in their light emission, a process known as fluorescence quenching or enhancement. mdpi.com Such probes could enable the real-time visualization and quantification of metal ion fluxes within living cells and organelles, providing invaluable insights into metal homeostasis and its dysregulation in disease.
The development of these probes can be guided by modifying the peptide backbone to enhance selectivity for different metal ions. For instance, strategic amino acid substitutions near the histidine residue could fine-tune the coordination environment, favoring the binding of other biologically relevant metal ions beyond copper. mdpi.com These engineered peptide probes could be equipped with cell-penetrating sequences or targeting moieties to direct them to specific subcellular locations, allowing for highly localized measurements of metal ion concentrations.
Table 1: Examples of GGH-Based Sensor Modifications and Applications This table is interactive. Users can sort columns and search for specific entries.
| Probe Design | Sensing Mechanism | Target Analyte | Potential Application | Reference(s) |
|---|---|---|---|---|
| GGH-modified gold electrode | Electrochemical (Voltammetry) | Copper (Cu(II)) | Environmental monitoring, clinical diagnostics | mdpi.com, rsc.org, doi.org |
| FITC-Ahx-Gly-His-Lys-NH2 | Fluorescence | Copper (Cu(II)), Hydrogen Sulfide (H2S) | Live cell imaging | mdpi.com |
| Dansyl-labeled peptide probe | Fluorescence | Copper (Cu(II)), Cadmium (Cd(II)) | Cellular imaging | mdpi.com |
Exploration of this compound in Bio-Inspired Materials Science (e.g., Hydrogelators)
The field of bio-inspired materials is increasingly looking towards short peptides as fundamental building blocks for creating functional supramolecular structures. nih.gov The self-assembly of these peptides is driven by non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov While this compound itself has not been extensively reported as a primary hydrogelator, related and modified sequences show significant promise in this area.
For example, studies have shown that modifying the GGH sequence, such as by adding a hydrophobic tail, can induce self-assembly and hydrogelation. researchgate.net Furthermore, the co-assembly of a similar peptide, H-Gly-His-Lys-OH, with other tripeptides can be triggered by the addition of copper ions, leading to the formation of hydrogels composed of nanofibers. nih.gov This metal-induced gelation highlights a pathway for creating "smart" materials that respond to specific environmental cues.
Future research will likely focus on the rational design of GGH-based peptides that can self-assemble into hydrogels under physiological conditions. mdpi.com This could involve creating peptide amphiphiles by attaching fatty acid chains to the GGH sequence, thereby programming it to form micelles or fibrillar networks that can entrap water to form a gel. The resulting hydrogels could serve as scaffolds for tissue engineering, as they would be biocompatible and biodegradable. nih.govnih.gov Moreover, the inherent metal-binding capacity of the GGH motif could be exploited to create materials with catalytic activity or for the controlled release of therapeutic metal ions. The mechanical properties of these hydrogels could be tuned by altering the peptide sequence or the concentration of metal ion crosslinkers, making them adaptable for a wide range of biomedical applications. acs.org
Integration of Multi-Omics Data in Peptide Research
To fully understand the biological roles and mechanisms of this compound, a systems-level approach is necessary. The integration of multiple "omics" disciplines—genomics, proteomics, and metabolomics—offers a powerful strategy to map the complex interaction networks in which GGH participates. agriscigroup.us
Recent studies have begun to demonstrate the power of this integrated approach. For instance, an analysis combining proteomics and metabolomics identified "His-Gly" as part of a key regulatory molecular network. nih.gov Another study used a metabolomics approach based on liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to screen for iron(II)-chelating peptides and successfully identified the formation of a GGH-iron complex. smolecule.com
Future research will build on these foundations to create comprehensive maps of the "metallome"—the entirety of metal-containing species in a biological system—and its connections to the proteome and metabolome. agriscigroup.us By combining quantitative proteomics to measure changes in protein abundance with metabolomics to profile small molecules, researchers can elucidate the pathways affected by GGH and its metal complexes. For example, such studies could reveal how GGH influences protein expression, enzymatic activity, or metabolic pathways by chelating or donating metal ions. nih.govresearchgate.net This multi-omics approach will be crucial for uncovering novel biological functions of GGH and for identifying potential biomarkers for diseases associated with aberrant metal metabolism. nih.gov
Table 2: Multi-Omics Approaches in Peptide and Metabolite Research This table is interactive. Users can sort columns and search for specific entries.
| Omics Combination | Methodology | Objective | Key Findings Related to Peptides/Metals | Reference(s) |
|---|---|---|---|---|
| Proteomics & Metabolomics | Mass Spectrometry | Investigate muscle atrophy | Identified dysregulation in histidine metabolism pathways. | mdpi.com |
| Proteomics & Metabolomics | LC-MS, GC-MS | Cancer biomarker discovery | Integration of datasets improves classification of disease states. | nih.gov |
| Proteomics & Metabolomics | Mass Spectrometry | Elucidate molecular networks | Identified "Protein-metabolite" networks involving dipeptides like His-Gly. | nih.gov |
Advanced Methodologies for In Situ Peptide Analysis
The study of peptides like this compound in their native environment requires analytical techniques that are both sensitive and non-invasive. Advanced methodologies for in situ analysis are critical for observing the dynamic interactions and functions of GGH in real-time and within complex biological matrices.
One promising direction is the application of advanced spectroscopic techniques. For example, in situ time-resolved Raman spectroscopy, which has been used to study the crystallization of glycine (B1666218), could be adapted to monitor the conformational changes of GGH upon metal binding or its self-assembly into larger structures. pnas.orgpnas.org This would provide detailed structural information without the need for labels or disruptive sample preparation. Similarly, hyperpolarized nuclear magnetic resonance (NMR) spectroscopy offers a way to dramatically enhance signal intensity, enabling the monitoring of reactions involving low concentrations of peptides like GGH derivatives in real-time. acs.org
Mass spectrometry imaging (MSI) is another powerful tool that could be applied to map the spatial distribution of this compound and its metal-bound forms directly in tissue sections. This would provide unprecedented insight into its localization in specific cell types or sub-cellular compartments. Furthermore, the continued development of miniaturized, real-time sensors, such as the silicon nanoribbon-based field-effect transistors already used for GGH-mediated copper detection, will allow for continuous monitoring of peptide-ion interactions in living systems. nih.gov These advanced in situ methods will be instrumental in bridging the gap between static structural data and the dynamic functional roles of this compound in biology.
Q & A
Q. How can researchers address ethical considerations when using this compound in animal studies?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo experiments. Justify sample sizes via power analysis (G*Power). Include sham-treated controls and monitor adverse effects (e.g., weight loss, behavioral changes). Obtain approval from institutional animal care committees (IACUC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
